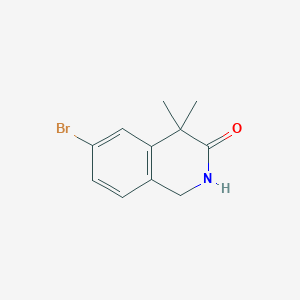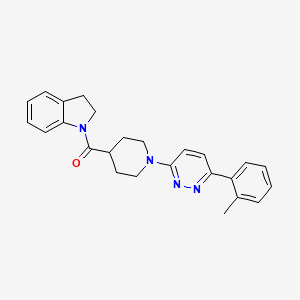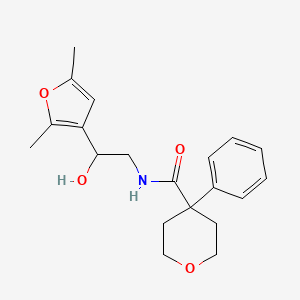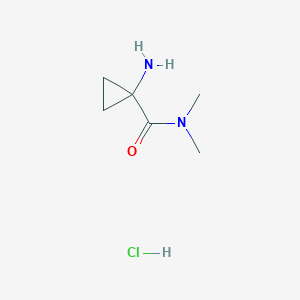
6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 6-Bromo-DIDI, is an organobromine compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and medical research. 6-Bromo-DIDI is a promising compound for drug development due to its unique properties, such as its low toxicity, high solubility, and low cost.
科学的研究の応用
Synthesis of Biologically Active Compounds
6-Bromo-4-iodoquinoline, closely related to 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, is identified as a critical intermediate in the synthesis of numerous biologically active molecules, including GSK2126458. This synthesis involves a multi-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, leading to cyclization and substitution reactions that underline the compound's utility in medicinal chemistry and drug discovery (Wang et al., 2015).
Photolabile Protecting Group for Carboxylic Acids
A novel photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), which shows similarities in structure and reactivity to the discussed compound, demonstrates high efficiency and sensitivity to multiphoton excitation. This makes it especially useful in vivo for caging biological messengers, owing to its superior quantum efficiency and increased solubility compared to other caging groups. Its low fluorescence is also advantageous for biological applications, showcasing the compound's potential in biochemical research and development (Fedoryak & Dore, 2002).
Antifungal Bioactivities
The compound 6-bromo-3-propylquinazolin-4-one, which shares the quinazolinone core with 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, was synthesized through a method involving phase transfer catalysis. This compound demonstrated good antifungal activity, highlighting the potential therapeutic applications of derivatives of 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. The synthesis route offers a simple and efficient way to create a variety of 3-alkylquinazolin-4-one derivatives, expanding the scope of research into their biological activities and potential drug development applications (Ouyang et al., 2006).
特性
IUPAC Name |
6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVRXCQJZCBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=CC(=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide](/img/structure/B2914990.png)

![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)


![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2915001.png)
![3-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2915002.png)
